molecular formula C11H22N2O3 B2411319 Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate CAS No. 2219375-49-0

Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate

Cat. No.: B2411319
CAS No.: 2219375-49-0
M. Wt: 230.308
InChI Key: NXJVHCJFHNTVSB-HRDYMLBCSA-N
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Description

Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate is a compound with a complex structure that includes a tert-butyl group, an aminomethyl group, and a hydroxycyclopentyl group

Preparation Methods

The synthesis of Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate typically involves multiple steps. One common synthetic route includes the protection of the amine group with a tert-butyl carbamate (Boc) group, followed by the introduction of the aminomethyl and hydroxycyclopentyl groups through a series of reactions. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve scalable processes such as flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. These interactions can lead to changes in biochemical pathways, influencing various biological processes .

Comparison with Similar Compounds

Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-7(6-12)9(14)5-8/h7-9,14H,4-6,12H2,1-3H3,(H,13,15)/t7-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJVHCJFHNTVSB-HRDYMLBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]([C@@H](C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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